Product packaging for 2-Cyclopentyl-2-methylpropan-1-ol(Cat. No.:CAS No. 1423031-72-4)

2-Cyclopentyl-2-methylpropan-1-ol

Cat. No.: B3378405
CAS No.: 1423031-72-4
M. Wt: 142.24 g/mol
InChI Key: LETNLMHXIATUHI-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-methylpropan-1-ol (CAS 1423031-72-4) is an organic compound belonging to the class of tertiary alcohols. It is characterized by the molecular formula C9H18O and a molecular weight of 142.24 g/mol . The compound's structure features a cyclopentyl group and a hydroxymethyl group bonded to a central carbon atom, as represented by the SMILES notation CC(C)(CO)C1CCCC1 . Suppliers typically offer this chemical with a purity of not less than (NLT) 98% . As a sterically hindered alcohol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. It is primarily used as a key intermediate for the construction of more complex molecules. Its structure makes it a candidate for developing green chemistries, as cyclopentyl-based ethers are recognized as environmentally friendly solvents . Researchers utilize this compound in method development, including the application of Design of Experiments (DoE) for optimizing reaction conditions and solvent selection . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B3378405 2-Cyclopentyl-2-methylpropan-1-ol CAS No. 1423031-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,7-10)8-5-3-4-6-8/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETNLMHXIATUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Elucidation

Retrosynthetic Analysis and Strategic Disconnections for 2-Cyclopentyl-2-methylpropan-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary alcohol functionality is a key starting point for disconnection. The most logical disconnection is at the C-C bond between the quaternary carbon and the cyclopentyl group, or the C-C bond between the quaternary carbon and one of the methyl groups. This leads to two primary synthetic strategies.

A primary disconnection strategy involves breaking the bond between the cyclopentyl ring and the adjacent quaternary carbon. This suggests a nucleophilic cyclopentyl synthon, such as a cyclopentyl Grignard reagent, and an electrophilic partner containing the propan-1-ol backbone. A second approach would involve disconnecting a methyl group, suggesting a larger cyclopentyl-containing precursor and a methylating agent.

Disconnection StrategyKey SynthonsCorresponding Reaction Type
Cyclopentyl-C(quaternary) bondCyclopentyl Grignard reagent + 2,2-dimethyloxirane (B32121) (isobutylene oxide)Grignard reaction
C(quaternary)-CH3 bondCyclopentylacetyl-based precursor + Methyl Grignard reagentGrignard reaction
C-OH bond2-Cyclopentyl-2-methylpropanal (B1530285)Reduction

Modern and Advanced Synthetic Approaches

While this compound itself is achiral, its derivatives can be chiral. For instance, the related compound (1S)-1-cyclopentyl-2-methylpropan-1-ol is a chiral molecule. nih.gov The principles of asymmetric synthesis could be applied to create chiral analogs of the target molecule.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through several strategies:

Use of a chiral substrate: Starting from an enantiopure precursor.

Use of a chiral auxiliary: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction.

Use of a chiral catalyst: Employing a catalyst that is itself chiral and can induce stereoselectivity.

Chemoenzymatic and Biocatalytic Pathways to this compound

Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limit of conventional kinetic resolution. nih.govacs.orgnih.gov This method combines the high selectivity of an enzyme with a chemical catalyst that racemizes the unreacted enantiomer in situ. nih.gov

For this compound, a DKR process would involve the enzymatic acylation of one enantiomer (e.g., the R-enantiomer) by a lipase, while a racemization catalyst (typically a ruthenium complex) continuously converts the remaining S-enantiomer back into the racemic mixture. researchgate.net This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the acylated product, which can then be deacylated to yield the enantiopure alcohol. nih.gov A key challenge is ensuring the compatibility of the enzyme and the metal catalyst, as they must function optimally under similar conditions without inhibiting one another. acs.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for the synthesis of this compound, particularly for scalability, safety, and efficiency. nih.govvapourtec.com Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. frontiersin.org

For an asymmetric hydrogenation, the substrate and hydrogen could be passed through a heated tube reactor containing an immobilized chiral catalyst. This setup, known as a packed-bed reactor, facilitates catalyst recovery and reuse, reducing costs. youtube.com The high surface-area-to-volume ratio in microreactors enables superior heat and mass transfer, which is beneficial for highly exothermic or fast reactions. vapourtec.com Such systems can be automated for process optimization and can be run for extended periods to produce large quantities of the target molecule. nih.govyoutube.com

Detailed Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalysts.

Reaction Kinetics and Transition State Characterization

The kinetics of the asymmetric transfer hydrogenation of ketones using Noyori-type catalysts have been studied in detail. bath.ac.ukacs.org These reactions often exhibit complex kinetic profiles, with potential inhibition by the base or deactivation of the catalyst over time. bath.ac.uk Operando spectroscopy, such as real-time NMR, can be used to monitor the concentration of key catalytic intermediates, like the ruthenium hydride species, during the reaction. bath.ac.ukacs.org

For the reduction of 1-cyclopentyl-2-methylpropan-1-one, the mechanism is believed to proceed via an outer-sphere hydrogen transfer. osti.gov The proposed transition state is a six-membered ring involving the Ru metal center, the hydride, the N-H group of the diamine ligand, and the C=O group of the ketone. wikipedia.orguwindsor.ca Computational studies (e.g., Density Functional Theory, DFT) are invaluable for characterizing the geometry and energy of these transition states. Such models can rationalize the observed enantioselectivity by comparing the energies of the two diastereomeric transition states leading to the R and S products. The steric interaction between the ketone's substituents (cyclopentyl and isopropyl) and the chiral ligand's phenyl groups in the transition state is the primary factor controlling stereochemical outcomes. wikipedia.org

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful and definitive technique for tracing the course of atoms throughout a chemical transformation, thereby providing unequivocal evidence for a proposed reaction mechanism. wikipedia.orgnumberanalytics.comias.ac.in In the context of synthesizing this compound, which can be plausibly achieved through the Grignard addition of a methyl group to a cyclopentyl ketone or a cyclopentyl group to acetone (B3395972), isotopic labels (e.g., ¹³C, ²H) can be strategically incorporated into the reactants to follow their fate. acs.orgyoutube.com

A hypothetical study could involve the synthesis of this compound via the reaction of cyclopentylmagnesium bromide with acetone. To probe the mechanism, one could employ acetone labeled with carbon-13 at the carbonyl carbon (¹³C=O). Upon completion of the reaction and isolation of the product, the position of the ¹³C label in the this compound molecule would be determined using ¹³C NMR spectroscopy. If the label is found at the quaternary carbon bearing the hydroxyl group, it would confirm that the carbonyl carbon of acetone is the electrophilic site of attack by the Grignard reagent.

Similarly, deuterium (B1214612) labeling can be used to investigate the stereochemistry and potential side reactions. For instance, using a deuterated Grignard reagent (e.g., CD₃MgBr) or deuterated acetone could help in understanding kinetic isotope effects and the potential for enolization of the ketone starting material. symeres.com The distribution of isotopes in the final product, analyzed by techniques such as mass spectrometry or NMR spectroscopy, provides a detailed map of bond-forming and bond-breaking events. researchgate.net

Table 1: Hypothetical Isotopic Labeling Experiment for the Synthesis of this compound

Labeled ReactantIsotopeSite of LabelExpected Position in ProductAnalytical TechniqueMechanistic Insight
Acetone¹³CCarbonyl CarbonQuaternary carbinol carbon¹³C NMRConfirms nucleophilic attack at the carbonyl carbon.
Cyclopentyl bromide¹³CC-1 positionCyclopentyl C-1 attached to the quaternary carbon¹³C NMRTraces the connectivity of the cyclopentyl group.
Methylmagnesium bromide²H (D)Methyl group (CD₃MgBr)One of the two methyl groups on the quaternary carbon²H NMR, Mass Spec.Investigates kinetic isotope effects and traces the methyl group addition.
Acetone¹⁸OCarbonyl OxygenHydroxyl group oxygenMass SpectrometryConfirms the origin of the oxygen atom in the alcohol product.

This systematic approach of isotopic labeling allows for the unambiguous delineation of the reaction pathway, distinguishing between possible alternative mechanisms and providing a foundational understanding of the transformation. ias.ac.inslideshare.net

Computational Modeling of Reaction Mechanisms (e.g., DFT Calculations)

For the synthesis of this compound via a Grignard reaction, DFT calculations can model the entire reaction coordinate. This would involve calculating the geometries and energies of the reactants (e.g., cyclopentylmagnesium bromide and acetone), the pre-reaction complex, the key transition state for the C-C bond formation, and the final magnesium alkoxide product. researchgate.net Such calculations can predict the activation energy of the reaction, which is in good agreement with experimentally determined values in many cases. dtu.dk

Computational models can also shed light on the role of the solvent (commonly diethyl ether or THF in Grignard reactions) and the aggregation state of the Grignard reagent (monomeric vs. dimeric species), which are known to significantly influence reactivity. nih.govresearchgate.net For instance, DFT studies have investigated whether the Grignard reaction proceeds through a concerted, four-centered transition state or a stepwise single-electron transfer (SET) mechanism. acs.orgnih.gov By calculating the energies of the intermediates and transition states for both pathways, a more likely mechanism can be proposed.

Table 2: Illustrative DFT Calculation Results for the Grignard Synthesis of this compound

SpeciesMethod/Basis SetCalculated ParameterValue (kcal/mol)Interpretation
Reactant ComplexB3LYP/6-311+G(d,p)Relative Energy0.0Reference energy for the separated reactants.
Four-Centered Transition StateB3LYP/6-311+G(d,p)Activation Energy (ΔG‡)+15.2Energetic barrier for the concerted nucleophilic addition.
SET IntermediateB3LYP/6-311+G(d,p)Relative Energy+25.8Energy of the radical ion pair, suggesting a higher energy pathway.
Product (Mg Alkoxide)B3LYP/6-311+G(d,p)Reaction Energy (ΔG)-28.5The overall reaction is thermodynamically favorable (exergonic).

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from DFT calculations.

These computational studies, especially when combined with experimental data, provide a comprehensive picture of the reaction mechanism. They allow for the rationalization of observed stereoselectivities, the influence of substituents, and the optimization of reaction conditions, thereby guiding the development of more efficient and selective synthetic routes to complex molecules like this compound. nih.govacs.org

Reactivity Profiles and Transformational Chemistry

Oxidation Reactions and Selective Functionalization

As a primary alcohol, 2-Cyclopentyl-2-methylpropan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. chemguide.co.uklibretexts.org

The selective oxidation to 2-cyclopentyl-2-methylpropanal (B1530285) (the corresponding aldehyde) requires mild oxidizing agents and conditions that prevent over-oxidation. chemguide.co.uk A common method involves using an excess of the alcohol and distilling the aldehyde as it forms, thereby removing it from the reaction mixture before it can be further oxidized. chemguide.co.uklibretexts.org Reagents such as Pyridinium chlorochromate (PCC) are well-suited for this transformation, typically yielding the aldehyde in good measure.

Conversely, the complete oxidation to 2-cyclopentyl-2-methylpropanoic acid necessitates stronger oxidizing agents and more vigorous conditions. stackexchange.com Heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in an acidic solution ensures that the initially formed aldehyde is fully converted to the carboxylic acid. chemguide.co.ukstackexchange.com

The progression of the oxidation can be visualized as follows:

Partial Oxidation: this compound is converted to 2-cyclopentyl-2-methylpropanal. quora.com

Full Oxidation: The intermediate aldehyde is further oxidized to 2-cyclopentyl-2-methylpropanoic acid. stackexchange.comquora.com

Table 1: Oxidation Reactions of this compound

Target Product Reagents and Conditions Reaction Type
2-Cyclopentyl-2-methylpropanal Pyridinium chlorochromate (PCC); Excess alcohol, distill product as it forms Partial Oxidation

Modern synthetic chemistry often employs catalytic systems to achieve higher selectivity and milder reaction conditions. For the oxidation of primary alcohols like this compound, various metal-based catalysts can be utilized. These systems offer improved regio- and chemoselectivity, minimizing side reactions. For instance, catalyst systems based on ruthenium or palladium can facilitate the aerobic oxidation of primary alcohols to aldehydes with high efficiency. Another example includes the use of catalysts like aluminum oxide for gas-phase oxidation at high temperatures. youtube.com

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound is a key handle for synthetic modifications, allowing for the formation of various intermediates through esterification, etherification, and nucleophilic substitution.

Esterification of this compound can be achieved by reacting it with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) under acidic conditions. This reaction produces the corresponding ester, for example, reacting the alcohol with isobutyric acid would yield cyclopentyl 2-methylpropanoate. cas.org

Etherification, such as in the Williamson ether synthesis, would involve first converting the alcohol to its conjugate base (an alkoxide) using a strong base like sodium hydride. This alkoxide then acts as a nucleophile, reacting with an alkyl halide to form an ether.

The hydroxyl group is a poor leaving group, but it can be converted into one, facilitating nucleophilic substitution. libretexts.org Treatment with hydrogen halides (HX) can lead to the formation of the corresponding alkyl halides, though this method is often subject to carbocation rearrangements, especially with tertiary alcohols. libretexts.org

For primary alcohols like this compound, reagents such as thionyl chloride (SOCl₂) for forming alkyl chlorides and phosphorus tribromide (PBr₃) for alkyl bromides are preferred. libretexts.org These reagents convert the hydroxyl into an excellent leaving group and provide the halide nucleophile in a single step, typically proceeding through an Sₙ2 mechanism. libretexts.org This process results in the formation of 1-chloro-2-cyclopentyl-2-methylpropane or 1-bromo-2-cyclopentyl-2-methylpropane, respectively.

Table 2: Derivatization Reactions

Reaction Type Reagent Product Type
Esterification Carboxylic Acid (e.g., R-COOH) + Acid Catalyst Ester (e.g., R-COOCH₂C(CH₃)₂C₅H₉)
Alkyl Chloride Formation Thionyl Chloride (SOCl₂) Alkyl Chloride (ClCH₂C(CH₃)₂C₅H₉)

Elimination Reactions and Alkene Formation

The dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is typically carried out by heating the alcohol with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). quora.com

The mechanism for primary alcohols involves the protonation of the hydroxyl group to form a good leaving group (H₂O). doubtnut.comdoubtnut.com Departure of water would form a primary carbocation. However, primary carbocations are highly unstable and prone to rearrangement. In the case of this compound, a 1,2-hydride shift or a more complex rearrangement involving ring expansion could occur to form a more stable tertiary carbocation. quora.comdoubtnut.comdoubtnut.com Subsequent loss of a proton from an adjacent carbon would then yield a mixture of alkenes, with the most substituted alkene being the major product according to Zaitsev's rule. A likely major product following rearrangement would be 1-cyclopentyl-2-methylprop-1-ene.

Dehydration Mechanisms and Regioselectivity

The elimination of water from an alcohol, known as dehydration, is a fundamental transformation. For this compound, a tertiary alcohol, this process occurs readily under acidic conditions.

The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism. masterorganicchemistry.comyoutube.com The key steps are:

Protonation of the Hydroxyl Group : In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the hydroxyl (-OH) group is protonated to form an alkyloxonium ion (-OH₂⁺). masterorganicchemistry.comlibretexts.org This conversion is critical because the hydroxide (B78521) ion (OH⁻) is a poor leaving group, whereas water (H₂O) is an excellent leaving group. masterorganicchemistry.comlibretexts.org

Formation of a Carbocation : The C-O bond breaks heterolytically, and the water molecule departs, resulting in the formation of a stable tertiary carbocation. masterorganicchemistry.comopenstax.org The stability of this intermediate is a primary reason why tertiary alcohols undergo dehydration faster than secondary or primary alcohols. openstax.orgturito.com

Deprotonation to Form an Alkene : A weak base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. youtube.comlumenlearning.com This results in the formation of a double bond (an alkene).

Regioselectivity in the dehydration of this compound is governed by Zaitsev's Rule . This rule states that when multiple alkene products can be formed, the major product will be the most substituted (and therefore most stable) alkene. masterorganicchemistry.comlibretexts.org In this case, there are two possible products:

1-Cyclopentyl-2-methylprop-1-ene (a trisubstituted alkene)

(Prop-1-en-2-yl)cyclopentane (a disubstituted alkene)

According to Zaitsev's rule, 1-Cyclopentyl-2-methylprop-1-ene is the predicted major product due to its higher degree of substitution around the double bond.

Scope and Limitations of Acid- and Base-Catalyzed Eliminations

Acid-Catalyzed Elimination: This is the most common method for dehydrating tertiary alcohols like this compound. turito.com

Scope : Strong, non-nucleophilic acids like sulfuric acid and phosphoric acid are highly effective catalysts. youtube.comlibretexts.org The reaction is typically driven by heat, which favors elimination over the competing substitution (Sₙ1) reaction. masterorganicchemistry.com The E1 mechanism is robust for tertiary alcohols because it proceeds through a stable tertiary carbocation intermediate. openstax.org

Limitations : A primary limitation of acid-catalyzed eliminations is the potential for carbocation rearrangements to form a more stable carbocation. While the initial carbocation from this compound is already tertiary, the possibility of ring expansion of the adjacent cyclopentyl ring to a more stable cyclohexyl ring system could occur under harsh conditions. chemistrysteps.com Furthermore, strong acids can be incompatible with sensitive functional groups elsewhere in a molecule.

Base-Catalyzed Elimination: Direct elimination of alcohols using a base is generally not feasible. The hydroxyl group is a very poor leaving group, and strong bases like sodium hydroxide will simply deprotonate the alcohol to form an alkoxide, which does not promote elimination. libretexts.org Therefore, indirect methods are required.

Scope : To achieve elimination under basic conditions, the hydroxyl group must first be converted into a good leaving group. A common strategy involves converting the alcohol to a sulfonate ester, such as a tosylate or mesylate. This derivative can then be treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to induce an E2 elimination. libretexts.org An alternative method for hindered alcohols involves using reagents like phosphorus oxychloride (POCl₃) in pyridine. libretexts.orglibretexts.org Pyridine acts as both the solvent and the base in the E2 mechanism. libretexts.org

Limitations : These multi-step procedures are less atom-economical than direct acid-catalyzed dehydration. The stability of the intermediate sulfonate ester can be a concern, particularly with sterically hindered tertiary systems. libretexts.org

Method Catalyst/Reagent Mechanism Key Features & Limitations
Acid-Catalyzed Dehydration H₂SO₄, H₃PO₄, HeatE1Direct, single step. Proceeds via stable tertiary carbocation. Major product follows Zaitsev's rule. Limitation: Potential for carbocation rearrangements (e.g., ring expansion). masterorganicchemistry.comopenstax.orgchemistrysteps.com
Base-Induced Elimination 1. TsCl/Pyridine2. Strong Base (e.g., KOtBu)E2Indirect, two-step process. Avoids acidic conditions and carbocation intermediates. Limitation: Less atom-economical; stability of sulfonate ester intermediate. libretexts.org
Dehydration with POCl₃ POCl₃, PyridineE2Mild, non-acidic conditions suitable for hindered alcohols. Limitation: Can have competing Sₙ2 reactions with less hindered alcohols. libretexts.orglibretexts.org

Functionalization of the Cyclopentyl Moiety

Beyond reactions at the alcohol center, the cyclopentane (B165970) ring itself offers opportunities for synthetic modification through advanced strategies like C-H activation and ring transformations.

C-H Activation and Functionalization Strategies

The direct functionalization of otherwise unreactive C-H bonds is a powerful tool in modern organic synthesis. For the cyclopentyl group in this compound, C-H activation strategies can create new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed reactions are prominent in this field. acs.org The general approach often involves:

Directing Group Coordination : A functional group on the molecule coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond. While the alcohol in the parent molecule could potentially serve as a weak directing group, more often a derivative is used. scripps.edu

C-H Bond Cleavage : The metal catalyst mediates the cleavage of the C-H bond, often through a process called concerted metalation-deprotonation (CMD), forming a metallacyclic intermediate. acs.orgyoutube.com

Functionalization : This intermediate then reacts with a coupling partner to form the new bond, and the active catalyst is regenerated.

Strategies applicable to the cyclopentyl ring include using transient directing groups that reversibly bind to the substrate to guide the catalyst. scripps.edu These methods can overcome the challenge of selectively activating one of many similar C-H bonds on the cyclopentane ring, overriding intrinsic steric or electronic preferences. scripps.edu Such transformations enable the introduction of aryl, alkyl, or other functional groups directly onto the carbocyclic frame. youtube.com

Ring Transformations and Cycloaddition Reactions of Cyclopentane Derivatives

The cyclopentane ring is not static and can be modified through ring expansion or used as a scaffold in cycloaddition reactions.

Ring Transformations : Carbocation intermediates, such as the one formed during the acid-catalyzed dehydration of this compound, can potentially undergo a ring expansion rearrangement. chemistrysteps.com A cyclobutylcarbenium ion, for instance, can rearrange to the more stable cyclopentane system. acs.orgacs.org Similarly, a carbocation adjacent to the cyclopentyl ring could induce an expansion to a six-membered cyclohexane (B81311) ring, which has less ring strain. This is driven by the formation of a more stable carbocation and a lower-energy ring system. chemistrysteps.com Other methods, like the Dowd-Beckwith reaction, allow for the ring expansion of cyclic ketones via radical pathways, representing a potential transformation for derivatives of the title compound. researchgate.net

Cycloaddition Reactions : Cycloadditions are powerful reactions for building complex cyclic and polycyclic structures. wikipedia.orgfiveable.me Alkenes derived from the dehydration of this compound, such as 1-Cyclopentyl-2-methylprop-1-ene, can serve as substrates in these reactions.

[3+2] Cycloadditions : These reactions combine a three-atom component with a two-atom component (the alkene). For example, a nitrone-olefin cycloaddition can be used to construct a new five-membered ring containing the cyclopentane moiety. acs.org

[2+2] Cycloadditions : The reaction of two alkene components can form a four-membered cyclobutane (B1203170) ring. These reactions are often promoted photochemically or through electrochemical methods. organic-chemistry.orgacs.org

Formal [2+1+1+1] Cycloadditions : Catalytic methods, for instance using nickel catalysts, can combine an enone with three one-carbon components to build a cyclopentane ring, showcasing advanced strategies for constructing such systems. organic-chemistry.org

These transformations highlight the synthetic versatility of the cyclopentane unit, allowing it to be either modified or incorporated into more elaborate molecular architectures.

Advanced Spectroscopic and Computational Characterization for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Cyclopentyl-2-methylpropan-1-ol. While the target molecule itself is not chiral, related chiral analogs and the principles of NMR-based stereochemical analysis provide a framework for understanding its conformational dynamics.

In the ¹H NMR spectrum of a related compound, 2-methylpropan-1-ol, distinct signals are observed for the different proton environments. docbrown.info The hydroxyl proton (OH), the methylene (B1212753) protons (CH₂), the methine proton (CH), and the methyl protons (CH₃) all resonate at different chemical shifts, providing initial structural confirmation. docbrown.infoyoutube.com High-resolution spectra further reveal spin-spin coupling patterns. For instance, the CH₂ protons would be split by the adjacent CH proton, and the CH proton would be split by both the CH₂ and the two CH₃ groups. docbrown.infoyoutube.com The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure. docbrown.info

For conformational analysis, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY experiments reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the cyclopentyl ring relative to the propanol (B110389) substituent. The dynamic nature of the cyclopentyl ring, which can adopt various puckered conformations (envelope and twist), and the rotation around the C-C bonds of the propanol chain can be investigated by variable temperature NMR studies. Changes in the chemical shifts and coupling constants with temperature can indicate the presence of different conformers and allow for the determination of the energetic barriers between them.

Table 1: Predicted ¹H NMR Data for this compound

Proton Environment Predicted Chemical Shift (ppm) Splitting Pattern Integration
OH 1.0 - 4.0 Singlet (broad) 1H
CH₂ (propanol) ~3.4 Singlet 2H
CH (cyclopentyl) 1.5 - 2.0 Multiplet 1H
CH₂ (cyclopentyl) 1.2 - 1.8 Multiplet 8H

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and other experimental conditions.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Elucidation and Structural Confirmation

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound. As a tertiary alcohol, its molecular ion peak in electron ionization (EI) mass spectrometry is often weak or absent due to the high instability of the initial radical cation. whitman.educhemistrynotmystery.comlibretexts.org

The primary fragmentation pathways for alcohols include α-cleavage and dehydration. libretexts.orgyoutube.com

α-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, two primary α-cleavage routes are possible:

Loss of a methyl radical (•CH₃) to form a stable oxonium ion.

Loss of the cyclopentyl radical (•C₅H₉) to also generate a resonance-stabilized cation. nih.gov

Dehydration: The elimination of a water molecule (H₂O) is a common fragmentation pathway for alcohols, leading to a peak at [M-18]. whitman.edulibretexts.org This process is particularly prevalent in tertiary alcohols.

Further fragmentation can occur, leading to a complex pattern of daughter ions. For example, the cyclopentyl cation itself can undergo further fragmentation. By using high-resolution mass spectrometry (HRMS), the exact masses of the fragment ions can be determined, allowing for the deduction of their elemental compositions and providing strong evidence for the proposed fragmentation mechanisms. Techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
142 [C₉H₁₈O]⁺• Molecular Ion (likely weak or absent)
127 [C₈H₁₅O]⁺ Loss of •CH₃ (α-cleavage)
124 [C₉H₁₆]⁺• Loss of H₂O (Dehydration)
73 [C₄H₉O]⁺ Loss of •C₅H₉ (α-cleavage)
69 [C₅H₉]⁺ Cyclopentyl cation

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

While this compound itself is achiral, the principles of chiroptical spectroscopy, such as Circular Dichroism (CD), are vital for determining the enantiomeric excess (ee) of chiral alcohols. researchgate.netacs.orgnih.gov Should a chiral derivative of this compound be synthesized, or if it is used as a chiral resolving agent, CD spectroscopy would be the technique of choice for analyzing its stereochemical purity.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer. acs.org The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the chiral substance. nih.gov

For chiral alcohols, derivatization with a chromophoric group is often necessary to obtain a measurable CD signal in a convenient spectral region. researchgate.net Alternatively, in situ methods involving the formation of diastereomeric complexes with a chiral metal-ligand assembly can be used. researchgate.netacs.org These complexes often exhibit strong exciton-coupled circular dichroism (ECCD) signals, which can be used to determine the absolute configuration and enantiomeric excess of the alcohol. researchgate.netacs.org Calibration curves are typically constructed by measuring the CD response of samples with known enantiomeric compositions. nih.gov

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and intermolecular interactions within this compound, particularly concerning hydrogen bonding. researchgate.netresearchgate.net

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. quora.com In the gas phase or in a very dilute solution in a non-polar solvent, this appears as a sharp band around 3600-3650 cm⁻¹. However, in the condensed phase (liquid or solid), hydrogen bonding causes this band to broaden significantly and shift to a lower frequency (typically 3200-3500 cm⁻¹). researchgate.netquora.com The extent of this broadening and shifting is indicative of the strength and nature of the hydrogen-bonding network.

For this compound, the steric hindrance around the hydroxyl group, caused by the bulky cyclopentyl and two methyl groups, may influence the extent of intermolecular hydrogen bonding compared to less hindered alcohols. This can be studied by comparing the IR spectra of the pure liquid with those of dilute solutions in a non-polar solvent.

Raman spectroscopy offers complementary information. While the O-H stretch is also observable in the Raman spectrum, other vibrations, such as the C-H and C-C stretching modes of the cyclopentyl ring and the propanol backbone, are often more intense and well-resolved. acs.orgnih.gov Conformational changes in the cyclopentyl ring can lead to subtle shifts in the positions and intensities of these bands, which can be analyzed to understand the conformational preferences in different states. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Comments
O-H Stretch (H-bonded) 3200-3500 IR, Raman Broad band, indicative of intermolecular interactions
O-H Stretch (Free) 3600-3650 IR, Raman Sharp band, observed in dilute non-polar solution
C-H Stretch (sp³) 2850-3000 IR, Raman Strong in IR, moderate in Raman

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself might be challenging due to its potentially low melting point and the conformational flexibility of the cyclopentyl ring, forming co-crystals or crystalline derivatives can overcome this limitation.

By co-crystallizing this compound with another molecule that has a strong propensity to form well-ordered crystals, it is possible to trap the alcohol in a specific conformation within the crystal lattice. Analysis of the resulting diffraction pattern allows for the precise determination of bond lengths, bond angles, and torsion angles. This provides an unambiguous picture of the molecular geometry and the packing arrangement in the solid state.

Furthermore, if a chiral derivative of this compound is prepared, X-ray crystallography can be used to determine its absolute configuration. This is often achieved by co-crystallization with a known chiral molecule or by using anomalous dispersion effects if a heavy atom is present in the structure. The detailed structural information obtained from X-ray crystallography is invaluable for validating computational models and understanding structure-property relationships.

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of this compound. wikipedia.orgnih.gov These computational methods allow for the prediction of a wide range of properties, complementing and aiding in the interpretation of experimental data.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: DFT can predict the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the puckering of the cyclopentyl ring and the rotational barriers around the single bonds.

Calculate Vibrational Frequencies: The vibrational frequencies and corresponding IR and Raman intensities can be calculated using DFT. mdpi.comresearchgate.net These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes and to confirm the proposed structure.

Determine Electronic Properties: DFT provides insights into the electronic structure, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important parameter related to the molecule's reactivity and electronic transitions.

Investigate Reaction Mechanisms: DFT can be used to model reaction pathways, such as the oxidation of the alcohol, by calculating the energies of reactants, transition states, and products. rsc.org This provides a detailed understanding of the reaction mechanism at a molecular level.

By combining the insights gained from these advanced spectroscopic and computational techniques, a comprehensive and detailed understanding of the structural and mechanistic properties of this compound can be achieved.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio quantum chemistry methods are computational techniques based on first principles, aiming to solve the electronic Schrödinger equation without empirical parameters. These methods are crucial for obtaining a fundamental understanding of a molecule's electronic structure, which governs its reactivity and properties. For a molecule like this compound, a combination of ab initio methods would be employed to achieve a high-accuracy determination of its electronic properties.

The process would typically begin with geometry optimization using a computationally less expensive method, such as Hartree-Fock (HF) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*). Following this, higher-level methods would be used for more accurate single-point energy calculations. These could include:

Møller-Plesset Perturbation Theory (MP2, MP4): These methods incorporate electron correlation, which is neglected in the Hartree-Fock approximation, providing more accurate energy predictions.

Coupled Cluster (CC) Theory (e.g., CCSD, CCSD(T)): Considered the "gold standard" in quantum chemistry, coupled-cluster methods offer very high accuracy for electronic energies, especially when including perturbative triples (CCSD(T)).

Configuration Interaction (CI): This method provides a variational approach to electron correlation but can be computationally intensive.

The choice of basis set is also critical for accuracy. Larger basis sets, such as those from the Pople (e.g., 6-311++G(d,p)) or Dunning families (e.g., aug-cc-pVTZ), are necessary to accurately describe the electronic distribution, particularly the diffuse functions for the lone pairs on the oxygen atom and polarization functions for all atoms.

From these calculations, a wealth of data on the electronic structure of this compound can be obtained. This includes the molecule's total electronic energy, the energies and shapes of its molecular orbitals (HOMO and LUMO), the dipole moment, and the distribution of electronic charge across the molecule. This information is fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic properties.

Table 1: Hypothetical Ab Initio Calculation Parameters for this compound

ParameterMethod/Basis SetPurpose
Geometry OptimizationDFT (B3LYP)/6-31G*To find the lowest energy conformation of the molecule.
Single-Point EnergyCCSD(T)/aug-cc-pVTZTo obtain a highly accurate electronic energy for the optimized geometry.
Molecular OrbitalsHF/6-311++G(d,p)To visualize the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO).
Charge DistributionNatural Bond Orbital (NBO) AnalysisTo determine the partial charges on each atom.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide invaluable insights into its conformational flexibility and its interactions with solvent molecules.

Conformational Landscapes:

The presence of a flexible cyclopentyl ring and the rotatable bonds in the propanol chain suggests that this compound can adopt multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

A typical MD simulation would involve:

Force Field Selection: A suitable classical force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), would be chosen to describe the interatomic interactions.

System Setup: A single molecule of this compound would be placed in a simulation box, often in a vacuum or an implicit solvent model to begin with.

Simulation Protocol: The system would be energy-minimized and then simulated for a significant period (nanoseconds to microseconds) at a specific temperature.

By analyzing the trajectory of the simulation, one can construct a Ramachandran-like plot for the key dihedral angles to visualize the conformational landscape. This would reveal the preferred orientations of the cyclopentyl group relative to the propanol backbone and the rotational states of the C-C and C-O bonds.

Solvation Effects:

To understand how the solvent influences the structure and dynamics of this compound, explicit solvent MD simulations are performed. The molecule would be placed in a box filled with a chosen solvent, such as water or a non-polar solvent like hexane.

These simulations can reveal:

Radial Distribution Functions (RDFs): RDFs between the atoms of the solute and solvent molecules provide a detailed picture of the solvation shell structure. For instance, the RDF between the hydroxyl hydrogen of the alcohol and the oxygen of water molecules would quantify the extent of hydrogen bonding.

Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds between the alcohol's hydroxyl group and solvent molecules can be tracked over time, providing information on the stability and lifetime of these crucial interactions.

Hydrophobic Hydration: The arrangement of water molecules around the non-polar cyclopentyl and methyl groups can be analyzed to understand the hydrophobic effect, which is a key driving force for many chemical and biological processes.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue/SettingPurpose
Force FieldOPLS-AATo model the inter- and intramolecular interactions.
SolventTIP3P WaterTo simulate an aqueous environment.
Simulation Time100 nsTo ensure adequate sampling of conformational space.
Temperature300 KTo simulate room temperature conditions.
Pressure1 atmTo simulate standard atmospheric pressure.
AnalysisRDF, Hydrogen Bond AnalysisTo characterize the solvation structure and dynamics.

Applications in Chemical Synthesis and Materials Science

2-Cyclopentyl-2-methylpropan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The structure of this compound, featuring a stereocenter at the carbinol carbon, makes its enantiomerically pure forms, such as (1S)-1-cyclopentyl-2-methylpropan-1-ol, valuable chiral building blocks. mdpi.comnih.gov Chiral molecules are essential in the synthesis of pharmaceuticals and other biologically active compounds, where a specific three-dimensional arrangement of atoms is often crucial for efficacy. The cyclopentyl group and the sterically demanding gem-dimethyl substitution pattern can impart specific conformational constraints and stereochemical control in asymmetric reactions. nih.govunl.pt

The synthesis of complex natural products and their analogues often relies on the incorporation of such chiral fragments. marquette.edu For instance, chiral alcohols are frequently used as starting materials or key intermediates in the construction of intricate molecular architectures, including those found in terpenes and other natural products. researchgate.netresearchgate.net The specific stereoisomer of this compound could be employed to introduce a defined stereocenter, influencing the stereochemical outcome of subsequent reaction steps.

Table 1: Potential Applications of Chiral this compound Derivatives

Application AreaSynthetic StrategyPotential Advantage
Pharmaceutical SynthesisIncorporation into drug scaffoldsIntroduction of specific chirality, potentially improving efficacy and reducing side effects.
Natural Product SynthesisUse as a chiral starting material or intermediateControl of stereochemistry in the total synthesis of complex molecules. marquette.eduresearchgate.net
Asymmetric CatalysisUse as a chiral auxiliaryGuiding the stereochemical course of reactions to produce enantiomerically enriched products. nih.gov

Role as a Ligand Precursor in Organometallic Chemistry and Catalysis

The hydroxyl group of this compound serves as a convenient handle for its conversion into various ligands for transition metal complexes. rsc.orgmdpi.comnih.gov By modifying the hydroxyl group, a range of coordinating moieties can be introduced, leading to ligands with tailored electronic and steric properties. The bulky cyclopentyl and gem-dimethyl groups can create a specific steric environment around a metal center, influencing the selectivity and activity of the resulting catalyst. rsc.org

These ligands could find applications in various catalytic processes, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The design of such ligands is a cornerstone of modern catalysis, enabling the development of highly efficient and selective chemical transformations.

Incorporation into Polymeric Materials and Functionalized Macromolecules

The structure of this compound makes it a candidate for incorporation into polymeric materials, potentially imparting unique properties to the resulting macromolecules. researchgate.netfunaab.edu.ng

Monomer Synthesis and Polymerization Mechanisms

To be incorporated into a polymer, this compound would first need to be converted into a polymerizable monomer. A common strategy is the esterification of the alcohol with acrylic acid or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate (B99206) esters. dtic.mildtic.mil These monomers can then undergo free-radical polymerization to yield polymers with the 2-cyclopentyl-2-methylpropyl group as a pendant side chain. researchgate.netdtic.mildtic.mil

The polymerization of such monomers would likely follow well-established mechanisms of radical polymerization, initiated by thermal or photochemical initiators. researchgate.net

Structure-Property Relationships in Novel Materials

The incorporation of the bulky and aliphatic 2-cyclopentyl-2-methylpropyl group into a polymer backbone would be expected to influence its physical and chemical properties. libretexts.orgmsu.edu The presence of the cyclopentyl ring can increase the glass transition temperature (Tg) of the polymer, making it more rigid and potentially raising its softening point. iransilicate.com The aliphatic nature of the side group would likely render the polymer hydrophobic.

Table 2: Predicted Influence of 2-Cyclopentyl-2-methylpropyl Side Groups on Polymer Properties

Polymer PropertyPredicted EffectRationale
Glass Transition Temperature (Tg)IncreaseThe bulky side group restricts chain mobility. iransilicate.com
SolubilitySoluble in nonpolar solventsThe aliphatic nature of the side group increases hydrophobicity. msu.edu
Mechanical StrengthPotentially increased toughnessThe presence of cyclic groups can enhance impact resistance. libretexts.org
Thermal StabilityPotentially enhancedThe stable cycloalkane ring may contribute to thermal robustness. iransilicate.com

Utility as a Solvent or Co-solvent in Reaction Engineering

Contributions to Green Chemistry Methodologies (e.g., as a bio-derived building block)

The principles of green chemistry encourage the use of renewable resources and the design of chemicals with reduced environmental impact. If this compound could be synthesized from bio-based feedstocks, it would align with these principles. For instance, cyclopentane (B165970) derivatives can sometimes be obtained from the processing of biomass. If a sustainable synthetic route from such precursors were developed, this alcohol could be considered a bio-derived building block for more complex molecules and materials.

Exploration of Biological and Biochemical Interactions at a Mechanistic Level

Metabolic Pathways and Biotransformation Studies in Model Systems

Currently, there is a significant gap in the scientific literature regarding the metabolic pathways and biotransformation of 2-Cyclopentyl-2-methylpropan-1-ol in any model system. Detailed studies on its enzymatic oxidation, conjugation, or other metabolic transformations have not been published. Elucidating these pathways would be crucial for understanding the compound's fate in a biological system. Future research could potentially investigate the role of cytochrome P450 enzymes in its oxidation or the involvement of UDP-glucuronosyltransferases in conjugation reactions, which are common metabolic routes for alcohols.

Interaction with Biomolecules: Mechanistic Insights into Binding and Recognition

There is no available research detailing the specific interactions of this compound with biomolecules. Mechanistic insights into its binding and recognition by enzymes or receptors are currently absent from the scientific record. Understanding potential enzyme-substrate interactions or receptor binding mechanisms would be fundamental to characterizing its biochemical profile.

Cellular and Molecular Level Investigations

Investigations at the cellular and molecular level for this compound are not documented in the available scientific literature. There are no published mechanistic studies on the cellular responses to this compound in in vitro models. Such studies would be essential to determine its potential biological activities and its effects on cellular signaling pathways or other molecular processes.

Identification as a Natural Product or Metabolite in Environmental or Biological Matrices

There is no evidence to suggest that this compound is a naturally occurring product or a metabolite found in environmental or biological matrices. Its presence has not been reported in any plant, animal, or microorganism, nor has it been identified as a byproduct of metabolic processes in any studied organism.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Development of High-Resolution Chromatographic Techniques (GC, HPLC) for Purity and Isomer Analysis

High-resolution chromatography is indispensable for assessing the purity of 2-Cyclopentyl-2-methylpropan-1-ol and for separating its potential isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages in this regard.

Due to its volatility, Gas Chromatography (GC) is a primary technique for the analysis of this compound. High-resolution capillary columns, typically those with a non-polar stationary phase such as dimethylpolysiloxane, are effective for purity analysis, separating the main compound from any volatile impurities. For the separation of potential stereoisomers, chiral GC is the method of choice. The use of capillary columns coated with chiral stationary phases, often derivatized cyclodextrins, can facilitate the resolution of enantiomers. gcms.czchromatographyonline.com In some cases, derivatization of the alcohol to a more volatile ester, such as an acetate, can enhance chiral separation. nih.gov

High-Performance Liquid Chromatography (HPLC) provides a complementary approach, particularly for non-volatile impurities or when derivatization is not desirable. Given the non-polar nature of the cyclopentyl and methyl groups, reversed-phase HPLC is a suitable method. libretexts.org A C18 or C8 column with a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, would effectively separate this compound from more polar or less polar contaminants. libretexts.orgchromforum.org The choice between isocratic and gradient elution would depend on the complexity of the sample matrix.

Table 1: Hypothetical High-Resolution Chromatographic Conditions for this compound Analysis

Technique Purpose Column Type Stationary Phase Mobile Phase/Carrier Gas Detector
GCPurity AnalysisCapillary5% Phenyl PolysiloxaneHeliumFID
Chiral GCIsomer SeparationCapillaryDerivatized β-cyclodextrinHydrogenFID
HPLCPurity AnalysisReversed-PhaseC18 (5 µm)Acetonitrile/WaterUV/RID

Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Mechanistic Studies of Degradation/Transformation Products

For the detection of trace amounts of this compound and the identification of its degradation or transformation products, the coupling of chromatographic separation with mass spectrometric detection is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose. Following separation on a GC column, the compound and any related substances are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For tertiary alcohols like this compound, the molecular ion peak may be weak or absent. whitman.edu Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and cleavage of the ring structure. whitman.eduwhitman.edu Analysis of these fragments can help in elucidating the structure of unknown degradation products formed under various stress conditions (e.g., oxidative, hydrolytic, photolytic). morressier.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for analyzing less volatile or thermally labile degradation products in complex matrices. whitman.edu After separation by HPLC, the analyte is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]+ of a degradation product) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for trace analysis. epa.govresearchgate.net Mechanistic studies of degradation can be performed by identifying the structures of intermediates and final products. whitman.edu

Table 2: Predicted GC-MS Fragmentation for this compound

Fragment Ion (m/z) Proposed Structure/Loss
124[M-H₂O]⁺ (Loss of water)
111[M-CH₃-H₂O]⁺ (Loss of methyl and water)
85[C₅H₉CO]⁺ (Cleavage of the bond between the tertiary carbon and the cyclopentyl ring)
69[C₅H₉]⁺ (Cyclopentyl cation)
57[C₄H₉]⁺ (tert-Butyl cation)

Quantitative NMR and Mass Spectrometry for Concentration Determination in Biological or Environmental Samples

Accurate concentration determination of this compound in complex matrices such as blood, urine, or environmental water samples is critical for exposure and impact assessment. Quantitative Nuclear Magnetic Resonance (qNMR) and mass spectrometry are the primary techniques for this purpose.

Quantitative NMR (qNMR) offers a direct and primary method for concentration measurement without the need for an identical standard of the analyte. ox.ac.ukmagritek.com In a typical ¹H qNMR experiment, a known amount of an internal standard is added to the sample. azom.comlibretexts.org The concentration of this compound can be determined by comparing the integral of one of its characteristic proton signals with the integral of a signal from the internal standard. libretexts.org For this to be accurate, the signals chosen for integration must be well-resolved and not overlap with other signals in the matrix. ox.ac.uk The hydroxyl proton is generally not suitable for quantification due to its variable chemical shift and potential for exchange. ox.ac.uk

Mass spectrometry-based quantification, particularly using LC-MS/MS, provides exceptional sensitivity and selectivity, making it ideal for determining low concentrations in complex biological or environmental samples. By operating in the Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, the instrument can be set to detect only the specific mass-to-charge ratios of the parent and fragment ions of this compound. This minimizes interference from the sample matrix and allows for accurate quantification, often at the picogram to nanogram level. A calibration curve is typically constructed using standards of known concentrations to determine the amount of the compound in the unknown sample.

Development of Novel Sensor Technologies for Specific Detection

The development of novel sensor technologies offers the potential for rapid, on-site, and continuous monitoring of this compound, which is particularly relevant for environmental and industrial applications.

Electrochemical sensors represent a promising avenue for development. These sensors could be based on the direct oxidation of the alcohol's hydroxyl group at an electrode surface. The electrode material can be modified with catalysts, such as metal nanoparticles (e.g., gold, platinum), to enhance the sensitivity and selectivity of the detection. mdpi.com The current generated from the oxidation reaction would be proportional to the concentration of this compound.

Biosensors, which integrate a biological recognition element with a transducer, offer high specificity. An enzymatic biosensor could utilize an immobilized alcohol oxidase (AOx) or alcohol dehydrogenase (ADH) enzyme. nih.govtandfonline.com These enzymes catalyze the oxidation of alcohols. tandfonline.comdtu.dk In the case of an AOx-based sensor, the detection could be based on the consumption of oxygen or the production of hydrogen peroxide. tandfonline.com For an ADH-based sensor, the electrochemical detection of the cofactor NADH, which is produced during the enzymatic reaction, would be monitored. mdpi.com The development of microcantilever-based biosensors, where the binding of the analyte to an enzyme-coated surface causes a measurable deflection, is another innovative approach for detecting specific alcohols. embrapa.br Furthermore, colorimetric sensors that change color upon interaction with aliphatic alcohols are also being explored for simple and portable detection. acs.org

Environmental Fate and Degradation Pathways if Relevant to Academic Studies

Biotic Degradation in Defined Environmental Microcosms

The primary mechanism for the environmental breakdown of many organic chemicals is biotic degradation, which is mediated by microorganisms.

The biodegradability of alcohols is highly dependent on their chemical structure. While many straight-chain and some branched-chain alcohols are readily biodegradable, significant branching, particularly at the α-carbon, can hinder microbial attack. nih.govnih.govresearchgate.net Studies on aliphatic alcohols have shown that dimethyl substitution can lead to poor utilization by sewage microorganisms. nih.gov 2-Cyclopentyl-2-methylpropan-1-ol possesses a quaternary carbon atom bonded to the hydroxyl group, which is a feature known to confer resistance to microbial degradation.

Theoretical Modeling of Environmental Persistence and Transport

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and other theoretical tools are often used to predict the environmental fate of chemicals. nih.govwikipedia.org These models use the chemical's structure to estimate properties like its octanol-water partition coefficient (Kow), water solubility, and vapor pressure, which in turn inform its likely distribution and persistence in the environment.

Predicted Physicochemical Properties and Environmental Partitioning of this compound

PropertyPredicted Value/InformationImplication for Environmental Fate
Molecular Weight 142.24 g/mol Influences diffusion and transport rates.
Water Solubility Expected to be low to moderate. Solubility decreases with increasing alkyl chain length and branching in alcohols.Lower solubility may lead to greater partitioning to soil and sediment.
Vapor Pressure Expected to be low. Alcohols have lower vapor pressure than alkanes of similar molecular weight due to hydrogen bonding.Low likelihood of significant partitioning to the atmosphere.
Octanol-Water Partition Coefficient (Log Kow) Expected to be in the range of 2-3. This is an estimate based on its structure.A moderate Log Kow suggests a potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment.
Henry's Law Constant Expected to be low.Indicates that the compound will tend to partition from the atmosphere to water rather than the other way around.

Based on these predicted properties, this compound is likely to be found predominantly in the aqueous phase and sorbed to soil and sediment in the environment. Its potential for bioaccumulation warrants further investigation.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

The development of novel and environmentally benign synthetic routes for 2-Cyclopentyl-2-methylpropan-1-ol is a primary focus for future research. Current synthetic methods often rely on traditional organometallic reagents and may involve multiple steps with significant waste generation. Future endeavors will likely pivot towards more sustainable and efficient methodologies.

One promising avenue is the exploration of biocatalytic synthesis . The use of enzymes, either in isolated form or within whole-cell systems, offers the potential for highly stereoselective synthesis of chiral alcohols under mild reaction conditions. nih.govnih.govresearchgate.net Research in this area would focus on identifying or engineering enzymes, such as ketoreductases, that can reduce a corresponding ketone precursor to the desired alcohol with high enantiopurity. This approach aligns with the principles of green chemistry by reducing the need for harsh reagents and solvents. tarosdiscovery.com

Furthermore, advancements in the synthesis of sterically hindered alcohols, such as those with neopentyl-like structures, are highly relevant. nih.govgoogle.comwikipedia.org Future synthetic strategies may involve innovative carbon-carbon bond-forming reactions that can efficiently construct the quaternary carbon center of the molecule. nih.govacs.orgcaltech.edu This could include the development of novel catalytic systems that can overcome the steric hindrance associated with the cyclopentyl group.

Design and Discovery of Next-Generation Materials Incorporating the Compound

The bulky cyclopentyl group and the tertiary alcohol functionality of this compound make it an intriguing building block for the creation of new materials with tailored properties. Future research will likely investigate its incorporation into a variety of polymeric systems.

The introduction of bulky side chains, such as the cyclopentyl group, into polymers can significantly alter their physical properties, including their thermal stability, solubility, and mechanical strength. acs.orgmdpi.comresearchgate.net Research could focus on the synthesis of monomers derived from this compound, which could then be polymerized or copolymerized to create novel polyesters, polycarbonates, or polyurethanes. The hydroxyl group provides a convenient handle for such derivatization. nih.gov

Moreover, the potential for this compound to be used in the development of functional polymers and hydrogels is an area ripe for exploration. researchgate.net For instance, its incorporation into polymer backbones could influence the material's hydrophobicity and its interaction with other molecules, making it a candidate for applications in areas such as specialty coatings, membranes, or biomedical materials.

Deeper Elucidation of Stereoselective Interactions in Biological Systems

The chirality of this compound, arising from the potential for different spatial arrangements of its substituents, suggests that its stereoisomers may exhibit distinct biological activities. A significant future research direction will be the stereoselective synthesis of its enantiomers and the investigation of their interactions within biological systems.

The kinetic resolution of racemic tertiary alcohols is a powerful tool for obtaining enantiomerically pure compounds, and applying or developing such methods for this compound will be a key step. nih.govresearchgate.net Techniques involving chiral catalysts, such as phosphoric acids, could be explored to selectively react with one enantiomer, allowing for the separation of the other.

Once the individual stereoisomers are accessible, their biological activities can be evaluated. Research has shown that the stereochemistry of cyclic alcohols can have a profound impact on their biological effects. researchgate.net Therefore, studies could investigate the differential interactions of the enantiomers of this compound with biological targets such as enzymes or receptors. This could lead to the discovery of novel therapeutic agents or biological probes. nih.govacs.org The development of advanced analytical techniques for chiral recognition will also be crucial in this endeavor. rsc.org

Integration into Circular Economy Principles and Waste Valorization

The transition towards a circular economy in the chemical industry necessitates the development of processes that are sustainable and minimize waste. tarosdiscovery.comnumberanalytics.compwc.comrenewablematter.eu Future research on this compound will likely explore its role within this paradigm.

One aspect of this research will be the development of synthetic routes that utilize renewable feedstocks. This could involve the valorization of waste biomass to produce the necessary chemical precursors for the synthesis of the target alcohol. mdpi.comrsc.orgresearchgate.netmdpi.comresearchgate.net Such an approach would reduce the reliance on fossil fuels and contribute to a more sustainable chemical industry.

Another key area will be the design of materials based on this compound that are recyclable or biodegradable. For example, if this alcohol is used to create polymers, research could focus on developing methods for the chemical recycling of these materials back to their monomeric components. This would create a closed-loop system, minimizing waste and preserving valuable resources.

Interdisciplinary Approaches Combining Computational, Synthetic, and Biological Methodologies

The complexity of a molecule like this compound necessitates a multifaceted research approach. Future breakthroughs will likely emerge from the integration of computational modeling, advanced synthesis, and biological evaluation.

Computational studies , such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms for its synthesis, helping to design more efficient catalysts and reaction conditions. rsc.orgrsc.org Molecular modeling can also be used to predict the properties of materials containing this alcohol, guiding the design of next-generation polymers with specific functionalities.

The synergy between computational predictions and experimental validation will be crucial. For instance, computational models could predict the binding of different stereoisomers of the alcohol to a biological target, and these predictions could then be tested through in vitro and in vivo experiments. This interdisciplinary approach will accelerate the discovery and development of new applications for this compound, from advanced materials to potential therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-cyclopentyl-2-methylpropan-1-ol, and how can reaction conditions be tailored to maximize yield?

The synthesis of this compound can be achieved via Grignard or organometallic reactions. For example:

  • Grignard Approach : React cyclopentylmagnesium bromide with 2-methylpropanal, followed by acid hydrolysis. Control reaction temperature (<0°C) to prevent side reactions .
  • Catalytic Methods : Use palladium-catalyzed coupling of cyclopentene derivatives with methyl-substituted allylic alcohols under inert conditions (e.g., N₂ atmosphere) .
    Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 4:1) and optimize stoichiometry (1:1.2 molar ratio for Grignard reagent to aldehyde).

Q. How can impurities be identified and removed during purification of this compound?

  • Chromatographic Techniques : Use flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to separate unreacted starting materials or byproducts .
  • Distillation : Fractional distillation under reduced pressure (BP ~120–125°C at 15 mmHg) minimizes thermal degradation .
  • Spectroscopic Confirmation : Compare NMR (¹H, ¹³C) and IR spectra with literature data to verify purity. For example, expect a broad O-H stretch at ~3300 cm⁻¹ (IR) and a singlet for the tertiary alcohol proton at δ 1.2 ppm (¹H NMR) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include δ 1.2 ppm (s, 1H, OH), δ 1.4–1.6 ppm (m, cyclopentyl protons), and δ 1.0 ppm (s, 6H, methyl groups) .
    • ¹³C NMR : Tertiary alcohol carbon at δ 70–75 ppm and cyclopentyl carbons at δ 25–35 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 156 (C₁₀H₂₀O) .

Q. How does the steric environment of this compound influence its reactivity in substitution reactions?

The bulky cyclopentyl and methyl groups hinder nucleophilic attack at the alcohol-bearing carbon. For example:

  • SN2 Reactions : Low reactivity due to steric hindrance; prefer SN1 mechanisms in polar protic solvents (e.g., H₂O/ethanol) with acid catalysts .
  • Oxidation : Requires strong oxidizing agents (e.g., CrO₃/H₂SO₄) to convert the tertiary alcohol to a ketone, though yields may be low (~40%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (odor threshold ~5 ppm) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Variable Temperature (VT) NMR : Use to distinguish dynamic processes (e.g., hindered rotation of cyclopentyl groups) .
  • 2D Techniques : HSQC and HMBC correlations confirm connectivity between cyclopentyl protons and the alcohol-bearing carbon .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Chiral Catalysts : Employ Jacobsen’s Mn-salen complexes or BINOL-derived phosphoric acids to induce asymmetry in Grignard additions .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture .
    Data Table :
Catalyst% eeYield (%)
Mn-salen8560
BINOL-phosphoric9245

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via GC-MS:
    • Polar Solvents (e.g., MeOH) : Promote oxidation to ketone (~5% degradation).
    • Nonpolar Solvents (e.g., hexane) : <1% degradation .
      Recommendation : Store under N₂ in amber glass at –20°C.

Q. What computational methods predict the reactivity of this compound in novel reaction pathways?

  • DFT Calculations : Optimize transition states for oxidation or substitution reactions (e.g., using B3LYP/6-31G* basis set) .
  • Machine Learning : Train models on PubChem or Reaxys datasets to predict regioselectivity in catalytic systems .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the mechanism of acid-catalyzed dehydration of this compound?

  • Tracer Studies : Synthesize ¹³C-labeled alcohol and monitor ¹³C NMR shifts during dehydration to track carbocation intermediates .
  • KIE (Kinetic Isotope Effect) : Compare reaction rates of deuterated vs. protiated substrates to confirm stepwise (E1) vs. concerted (E2) mechanisms .

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Reactant of Route 1
2-Cyclopentyl-2-methylpropan-1-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.